Dichloro(DPPE)digold(I)

説明

Significance of Gold(I) Chemistry in Modern Inorganic and Organometallic Research

Historically considered a noble and chemically inert metal, gold has emerged as a remarkably versatile element in modern chemistry. worldscientific.commdpi.com The unique relativistic effects on its electron configuration distinguish it from other transition metals, leading to novel chemical behaviors. mdpi.com Gold(I) complexes, in particular, have become a cornerstone of homogeneous catalysis, enabling a wide array of chemical transformations with high efficiency and selectivity under mild conditions. worldscientific.commdpi.com These reactions include the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, which are fundamental processes in the synthesis of complex organic molecules and heterocyclic frameworks. worldscientific.comacs.org

Beyond catalysis, gold(I) chemistry is integral to materials science. acs.orgnih.gov The tendency of gold(I) centers to form aurophilic interactions—weak, attractive forces between closed-shell gold ions—has been exploited to construct luminescent materials, polymers, and extended aromatic systems. sci-hub.semdpi.comresearchgate.net These materials have potential applications in electronic devices, sensors, and as dyes. nih.govsci-hub.seresearchgate.net Furthermore, the unique interactions of gold(I) complexes with biological molecules have propelled their investigation in medicinal chemistry, with some compounds showing promise as anticancer and antibacterial agents. researchgate.netresearchgate.netuky.edu

Overview of Bridging Diphosphine Ligands in Dinuclear Gold(I) Systems

Diphosphine ligands, which contain two phosphine (B1218219) groups connected by a linker, are crucial in the architecture of dinuclear gold(I) complexes. researchgate.netrsc.org These bidentate ligands can span two metal centers, creating a stable, bridged structure. The nature of the linker—its length, flexibility, and steric bulk—profoundly influences the geometry of the resulting complex, particularly the distance between the two gold atoms. This control over the Au-Au separation is critical for modulating potential aurophilic interactions.

A variety of diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE), 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), and 1,1'-bis(diphenylphosphino)ferrocene (DPPF), have been employed to synthesize dinuclear gold(I) complexes. nih.govresearchgate.net The DPPE ligand, with its two-carbon ethylene (B1197577) backbone, is one of the most widely used. lookchem.com Its coordination to two AuCl units creates a stable, often macrocyclic, structure that serves as a foundational building block in gold coordination chemistry. uky.edu These dinuclear frameworks are not merely structural curiosities; they are often precursors for catalytic systems, where the pre-organized dual-gold centers can act in concert to facilitate complex chemical reactions. mdpi.com

Specific Academic Context of Dichloro(DPPE)digold(I) within Gold(I) Coordination Chemistry

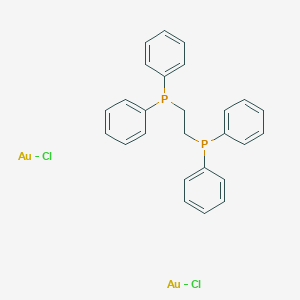

Dichloro(DPPE)digold(I), with the chemical formula C26H24Au2Cl2P2, is a canonical example of a dinuclear gold(I) complex featuring a bridging diphosphine ligand. chemicalbook.comsigmaaldrich.com This air-stable, solid compound is a key starting material and pre-catalyst in numerous research applications. sigmaaldrich.comchembk.com Its synthesis is typically straightforward, involving the reaction of a gold(I) precursor with one equivalent of the DPPE ligand. chembk.com

Table 1: Physicochemical Properties of Dichloro(DPPE)digold(I)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C26H24Au2Cl2P2 | chemicalbook.comchembk.com |

| Molecular Weight | 863.26 g/mol | sigmaaldrich.com |

| Appearance | Solid, pale yellow to amber crystal or powder | chembk.comchembk.com |

| Melting Point | 286-289 °C | chemicalbook.comsigmaaldrich.com |

| CAS Number | 18024-34-5 | chemicalbook.comsigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| Dichloro(DPPE)digold(I) | [Au2Cl2(dppe)], [1,2-Bis(diphenylphosphino)ethane]dichlorodigold |

| 1,2-Bis(diphenylphosphino)ethane | DPPE, Diphos |

| 1,3-Bis(diphenylphosphino)propane | DPPP (B1165662) |

| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF |

| Chloro(triphenylphosphine)gold(I) | - |

Structure

3D Structure of Parent

特性

IUPAC Name |

chlorogold;2-diphenylphosphanylethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRCUTQUNKAXBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Au2Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504776 | |

| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18024-34-5 | |

| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Dichloro Dppe Digold I and Analogues

Established Synthetic Routes to Dichloro(DPPE)digold(I)

The traditional preparation of Dichloro(DPPE)digold(I) involves a straightforward reaction between the 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) ligand and a gold(I) halide precursor. mdpi.com

1,2-Bis(diphenylphosphino)ethane (DPPE) and its derivatives are foundational bidentate ligands, prized for the stable five-membered chelate rings they form with metal centers. chemrxiv.orgnih.gov The synthesis of these crucial ligands can be achieved through several established methods. Symmetric DPPE derivatives are commonly prepared via SN2 reactions involving 1,2-dihaloethanes and alkali-metal diphenylphosphides. springernature.com Another conventional approach is the base-catalyzed hydrophosphination of vinylphosphines. springernature.com

While symmetric DPPEs are readily accessible, the synthesis of unsymmetric derivatives (where the aryl substituents on the two phosphorus atoms are different, Ar¹₂P−CH₂−CH₂−PAr²₂) presents greater challenges. chemrxiv.orgnih.gov Historically, these have been prepared through hydrophosphination reactions between vinylphosphines and diarylphosphines with varied aryl groups, a process that often requires multiple preliminary synthetic steps. springernature.com A more recent, theory-driven approach involves the radical difunctionalization of ethylene (B1197577) with two different phosphine-centered radicals, providing a novel route to both symmetric and unsymmetric DPPE analogues. chemrxiv.orgnih.gov

| Synthetic Method | Description | Typical Reactants | Product Type | Reference |

|---|---|---|---|---|

| SN2 Reaction | Reaction of an alkali-metal phosphide (B1233454) with a dihaloalkane. | Alkali-metal diphenylphosphides, 1,2-dihaloethanes | Symmetric DPPEs | springernature.com |

| Hydrophosphination | Base-catalyzed addition of a P-H bond across a double bond. | Vinylphosphines, Diarylphosphines | Symmetric & Unsymmetric DPPEs | springernature.com |

| Radical Difunctionalization | A modern approach using phosphine-centered radicals and ethylene. | Phosphine-centered radicals, Ethylene gas | Symmetric & Unsymmetric DPPEs | chemrxiv.orgnih.gov |

The formation of Dichloro(DPPE)digold(I) is typically achieved by reacting the DPPE ligand with a suitable gold(I) precursor in a 1:2 stoichiometric ratio. mdpi.com A common and highly effective precursor is chloro(dimethyl sulfide)gold(I) (AuCl(SMe₂)), which reacts readily with DPPE to yield the desired dinuclear complex. mdpi.com Other gold(I) sources, such as chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), can also be employed. nih.gov An alternative preparation method involves the reaction of sodium chloroaurate(I) with DPPE. chembk.comchembk.com The gold(I) center, a soft Lewis acid, has a strong affinity for the soft phosphine (B1218219) donor atoms of the DPPE ligand, driving the formation of the stable dinuclear complex. core.ac.uk The reaction of DPPE with two equivalents of a gold(I) halide precursor leads to the formation of the bridged [Au₂Cl₂(μ-dppe)] complex. nih.gov

| Gold(I) Precursor | Chemical Formula | Common Use | Reference |

|---|---|---|---|

| Chloro(dimethyl sulfide)gold(I) | AuCl(SMe₂) | Standard precursor for reactions with phosphine ligands. | mdpi.com |

| Chloro(tetrahydrothiophene)gold(I) | AuCl(tht) | Used in the synthesis of various gold(I) phosphine complexes. | nih.gov |

| Sodium Chloroaurate(I) | Na[AuCl₂] | A water-soluble source of gold(I) for complex formation. | chembk.comchembk.com |

| Tetrachloroauric acid | HAuCl₄ | A common starting material, often reduced in situ to a Au(I) species. | nih.gov |

Advanced Synthetic Strategies for Related Dinuclear Gold(I) Diphosphine Complexes

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing waste, and accessing novel molecular architectures.

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful, green alternative to solvent-based synthesis. rsc.orgnih.gov This technique has been successfully applied to the synthesis of mononuclear and dinuclear gold(I) diphosphine complexes. rsc.orgrsc.org The reactions are often performed by milling the solid reactants together, sometimes with a minimal amount of liquid (liquid-assisted grinding), leading to dramatically reduced reaction times and high yields. rsc.orgnih.gov For instance, mononuclear Au(diphos)X complexes have been synthesized in as little as four minutes with yields up to 98% using mechanochemical methods. nih.govrsc.org This approach is not only efficient but also eco-friendly due to the minimal use of solvents. nih.gov The synthesis of dinuclear gold(I) alkynyl complexes from their dibromido precursors has also been achieved efficiently via mechanochemistry. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, represent a highly efficient synthetic strategy. nih.govchemistryviews.org While MCRs are widely used in organic synthesis, their application to ligand synthesis is a more recent development. A notable example is the development of a three-component reaction (3CR) for the synthesis of DPPE derivatives. springernature.com This method, guided by computational analysis using the artificial force induced reaction (AFIR) method, utilizes ethylene gas and two phosphine-centered radicals to construct both symmetric and unsymmetric DPPE analogues. chemrxiv.orgnih.govspringernature.com This approach simplifies the synthesis of complex, unsymmetric diphosphine ligands, which are otherwise difficult to prepare. chemrxiv.orgnih.gov

Control over Stoichiometry and Product Selectivity in Dinuclear Gold(I) Systems

Achieving the desired dinuclear structure while avoiding the formation of mononuclear or polymeric species requires careful control over reaction parameters. The stoichiometry of the reactants is a critical factor. For example, the reaction between the dinuclear gold(I) dithiophosphonate complex, [Au₂(dtp)₂], and the diphosphine dppm is stoichiometry-dependent; reacting with one equivalent of dppm yields the open-ring complex Au₂(dppm)(dtp)₂, while using two equivalents results in the ionic complex [Au₂(dppm)₂(dtp)]dtp. acs.org

The structure of the diphosphine ligand itself plays a crucial role in directing the final structure and selectivity. mdpi.com The use of preorganizing ligands, such as wide bite-angle diphosphines, can enforce the proximity of the two gold(I) centers. mdpi.com This preorganization is key to achieving high regioselectivity in catalytic reactions, as it facilitates selective σ,π-activation of substrates by the two adjacent gold atoms. mdpi.comnih.gov Reaction conditions such as solvent, temperature, and reaction time are also vital in determining product selectivity in catalytic systems involving dinuclear gold complexes. researchgate.netmdpi.com For instance, in hydroalkoxylation reactions, using an alcohol as the solvent can drive the reaction to full conversion but may also promote the formation of side products if the reaction time is extended. researchgate.net

Structural Elucidation and Coordination Environment Analysis of Dichloro Dppe Digold I

Crystallographic Characterization of Dichloro(DPPE)digold(I) and Related Dinuclear Gold(I) Diphosphine Complexes

X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional structure of molecules. For Dichloro(DPPE)digold(I) and its analogues, this technique has provided a wealth of information regarding their solid-state structures.

Molecular Geometry and Coordination Spheres Around Gold(I) Centers

In the solid state, the gold(I) centers in Dichloro(DPPE)digold(I) typically exhibit a two-coordinate, linear geometry. nih.govresearchgate.net Each gold atom is coordinated to a phosphorus atom from the bridging DPPE ligand and a chlorine atom. researchgate.net The coordination environment around the gold atoms is characterized by specific bond lengths and angles. For instance, the Au-P and Au-Cl bond lengths are generally found to be in the ranges of 2.239 Å and 2.315 Å, respectively. researchgate.net

Table 1: Selected Crystallographic Data for Dichloro(DPPE)digold(I)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 12.815(2) | researchgate.net |

| b (Å) | 11.160(2) | researchgate.net |

| c (Å) | 19.054(4) | researchgate.net |

| β (°) | 109.33(1) | researchgate.net |

| Z | 4 | researchgate.net |

| Mean Au-P (Å) | 2.239 | researchgate.net |

| Mean Au-Cl (Å) | 2.315 | researchgate.net |

| Au···Au (Å) | 3.189 | researchgate.net |

Intermolecular Interactions in the Solid State

In the crystalline state, molecules of Dichloro(DPPE)digold(I) are not isolated but interact with their neighbors through a variety of non-covalent forces. A significant interaction in many gold(I) complexes is the aurophilic interaction, an attractive force between two or more gold centers. researchgate.netrsc.org In the case of Dichloro(DPPE)digold(I), weak intermolecular Au···Au interactions, with distances around 3.189 Å, have been observed, holding pairs of molecules together. researchgate.net

Besides aurophilic interactions, other non-covalent interactions such as hydrogen bonding (e.g., C-H···Cl and C-H···O) and π-π stacking of the phenyl rings on the phosphine (B1218219) ligands contribute to the stability of the crystal lattice. rsc.orgresearchgate.netrsc.org These interactions collectively dictate the molecular packing in the solid state. researchgate.netrsc.org

Solution-State Structural Characterization

While solid-state structures provide a static picture, the behavior of molecules in solution can be quite different due to conformational flexibility and solvent effects. Spectroscopic techniques are vital for elucidating the structure and dynamics of Dichloro(DPPE)digold(I) in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dichloro(DPPE)digold(I) Structure and Dynamics

NMR spectroscopy, particularly ³¹P{¹H} and ¹H NMR, is a powerful tool for studying the structure of Dichloro(DPPE)digold(I) in solution. The ³¹P{¹H} NMR spectrum of Dichloro(DPPE)digold(I) typically shows a single resonance, indicating that the two phosphorus atoms are chemically equivalent in solution on the NMR timescale. nih.govacs.org This suggests a symmetrical structure in solution. nih.gov The chemical shift of this signal provides information about the coordination environment of the phosphorus atoms. nih.gov

¹H NMR spectroscopy provides details about the protons in the DPPE ligand. nih.gov The signals for the methylene (B1212753) protons of the ethane (B1197151) backbone and the protons of the phenyl groups can be assigned to further confirm the structure. nih.govnih.gov Temperature-dependent NMR studies can reveal dynamic processes, such as conformational changes that are rapid on the NMR timescale. nih.govacs.org For some related digold(I) complexes, significant shifts in proton signals with changing temperature suggest an equilibrium between different conformational isomers in solution. nih.govacs.org

Table 2: Representative NMR Data for Dichloro(DPPE)digold(I) and Related Complexes

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| ³¹P{¹H} | 37.1 | CDCl₃ | nih.gov |

| ¹H (methylene) | 3.73 | CDCl₃ | nih.gov |

Vibrational and Electronic Spectroscopic Signatures of Dichloro(DPPE)digold(I)

Vibrational spectroscopy (Infrared and Raman) and electronic spectroscopy (UV-Visible) provide further insights into the bonding and electronic structure of Dichloro(DPPE)digold(I).

Vibrational spectra exhibit characteristic bands corresponding to the various functional groups within the molecule. The Au-P and Au-Cl stretching vibrations are particularly informative, although they often appear in the far-infrared region. The vibrations associated with the DPPE ligand, such as the P-C and C-H stretching and bending modes, can also be identified.

Electronic absorption spectroscopy, typically performed in the UV-Visible range, reveals transitions between electronic energy levels. libretexts.org These transitions in gold(I) complexes can be influenced by aurophilic interactions. researchgate.net The presence of Au···Au interactions can lead to the appearance of new, low-energy absorption bands. nih.gov The emission spectra of related gold(I) complexes have been shown to be strongly dependent on the presence or absence of aurophilic interactions. psu.edu

Aurophilic Interactions in Dinuclear Gold(I) Complexes: Structural Implications

The study of dinuclear gold(I) complexes, such as Dichloro(DPPE)digold(I), reveals fascinating insights into the nature of metal-metal interactions. A key feature of these compounds is the aurophilic interaction, a phenomenon that significantly influences their structural and photophysical properties.

Aurophilic interactions refer to the tendency of gold(I) complexes to form weak bonds between closed-shell gold(I) ions. researchgate.net This attraction is a consequence of electron correlation and relativistic effects. researchgate.net While classical theories would predict repulsion between closed-shell d¹⁰ metal centers, relativistic effects, which are particularly pronounced for heavy elements like gold, lead to a contraction of the s and p orbitals and an expansion of the d orbitals. This relativistic expansion of the gold d orbitals is estimated to contribute significantly to the binding energy of the aurophilic interaction. wikipedia.org

Theoretical studies have shown that these noncovalent interactions can lead to the aggregation of gold(I) complexes into various forms, including dimers, chains, and polymers. researchgate.net The energy of these interactions is typically in the range of 7–12 kcal/mol, which is comparable to the strength of a hydrogen bond. wikipedia.orgchinesechemsoc.org Computational methods, such as Density Functional Theory (DFT), are instrumental in understanding and quantifying these interactions. For instance, DFT calculations can estimate the energy of aurophilic interactions and provide insights into the electronic structure of the resulting aggregates. mdpi.com The formation of aurophilic interactions can lead to the destabilization of the Highest Occupied Molecular Orbital (HOMO) and stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) in gold complexes. chinesechemsoc.org

The primary experimental evidence for aurophilic interactions comes from single-crystal X-ray diffraction analysis of gold(I) complexes. researchgate.netwikipedia.org This technique allows for the precise measurement of the distance between gold atoms. An Au(I)···Au(I) contact distance that is shorter than the sum of the van der Waals radii of two gold atoms (approximately 3.32 Å) is indicative of an aurophilic interaction. chinesechemsoc.org These distances typically fall between 2.8 and 3.3 Å. ub.edu

In the specific case of Dichloro(DPPE)digold(I), also known as μ-[1,2-bis(diphenylphosphino)ethane]bis[chlorogold(I)], X-ray crystallography has been crucial in determining its structure. Studies have reported weak intermolecular Au···Au interactions of 3.189 Å, holding pairs of molecules together. researchgate.net Another study on a different crystalline form of the same complex also confirmed the linear coordination environment of each gold atom. researchgate.netcapes.gov.br

The table below presents a compilation of experimentally determined Au(I)···Au(I) contact distances from various dinuclear gold(I) complexes, illustrating the range and variability of these interactions.

| Compound/Complex Reference | Au(I)···Au(I) Distance (Å) | Comments |

| Dichloro(DPPE)digold(I) | 3.189 researchgate.net | Weak intermolecular interaction |

| [Au₂(dppe)Cl₂] | 5.316 nju.edu.cn | No significant aurophilic interaction |

| [(R)-L29(AuCl)₂] | 2.994 nju.edu.cn | Shorter distance suggesting stronger aurophilic interaction |

| Dimeric Bisphosphine Gold(I) Chloride Complex | 2.9977(6) mdpi.com | Strong aurophilic interaction |

| Dimeric Bisphosphine Gold(I) Iodide Complex | 3.1680(5) mdpi.com | Aurophilic interaction present |

| (XAu)₂(dppm) (X = Cl, I) | 3.418–3.575 acs.orgnih.gov | Longer distances, weaker interaction |

| (ArAu)₂(dppm) | 3.012–3.154 acs.orgnih.gov | Shorter distances with aryl ligands |

| (bpy–C≡C)₂Au₂(dppe) | 3.021 acs.orgnih.gov | Syn-conformation with aurophilic interaction |

| Ph₂Au₂(dppe) | 2.923 acs.orgnih.gov | Syn-conformation with aurophilic interaction |

| [Au₂(μ-dppp)] complexes (syn-conformation) | 3.029–3.372 acs.orgnih.gov | Range of distances observed |

| [Au₂(μ-Cl)(κ²-P,P-DBFPhos)]⁺ | ~7.57 mdpi.com | "Open" complex with large separation |

| [Au₂(μ-Cl)(κ²-P,P-DPEPhos)] | 3.0116(4) mdpi.com | Aurophilic interaction present |

| [Au₂(μ-Cl)(κ²-P,P-DPEPhos)]⁺ | 2.9871(5) mdpi.com | Shortened distance upon bridging |

| 1c derivative | 2.931(6) acs.org | Very strong intramolecular Au···Au contact |

| 2c derivative | 2.939(1) acs.org | Very strong intramolecular Au···Au contact |

The nature of the ligands coordinated to the gold(I) centers plays a critical role in determining the presence and strength of aurophilic interactions. rsc.org The steric and electronic properties of the ligands can either promote or hinder the close approach of gold atoms.

Bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) found in Dichloro(DPPE)digold(I), are particularly interesting. The flexibility or rigidity of the diphosphine backbone is a key factor. mdpi.comacs.org For instance, the number of methylene groups in the spacer of bis(diphenylphosphino)alkane ligands influences the conformation of the resulting digold(I) complex. Ligands with an odd number of methylene groups, like dppm (one methylene group) and dppp (B1165662) (three methylene groups), tend to favor structures with intramolecular Au(I)···Au(I) interactions. In contrast, ligands with an even number of methylene groups, such as dppe (two methylene groups) and dppb (four methylene groups), often lead to an "anti" or open structure where the gold centers are far apart. acs.orgnih.gov

However, even with ligands like dppe, aurophilic interactions can be observed, often as intermolecular contacts between discrete dinuclear units. researchgate.net The crystal packing forces can also play a significant role in bringing the gold centers of different molecules into proximity. Furthermore, the nature of the anionic ligands (e.g., chloride, iodide, aryl groups) can modulate the Au(I)···Au(I) distances. For example, aryl complexes of (dppm)digold(I) tend to have shorter aurophilic contacts compared to their halide counterparts. acs.orgnih.gov

The rigidity of the ligand framework can pre-organize the gold centers, facilitating intramolecular aurophilic interactions. mdpi.com This pre-organization can have a significant impact on the photophysical properties of the complexes, as the Au···Au distance is often correlated with their luminescence behavior. rsc.org

Theoretical and Computational Investigations of Dichloro Dppe Digold I Systems

Electronic Structure Analysis of Gold(I)-Phosphine Complexes

The electronic structure of gold(I)-phosphine complexes like Dichloro(DPPE)digold(I) is fundamental to understanding their chemical behavior. Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in elucidating the intricacies of their ground state geometries and electronic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to optimize the molecular structures of gold(I) complexes in their electronic ground state. acs.org For instance, calculations at the PBE0/Def2-TZVP level for gold and iron atoms and Def2-SVP for other atoms are known to accurately describe the electronic properties of such complexes. acs.org These calculations provide detailed information on bond lengths and angles, which are crucial for understanding the steric and electronic effects of the ligands. nih.gov

In Dichloro(DPPE)digold(I), the DPPE ligand bridges the two gold(I) centers. cymitquimica.com The geometry around each gold atom is typically linear, a common feature for two-coordinate gold(I) centers. nih.gov DFT calculations can precisely predict these geometries. researchgate.net The phosphine (B1218219) ligand is known to exert a strong trans influence, affecting the bond lengths opposite to it. acs.org This is a consequence of the dπ–dπ interaction between the gold and phosphine ligands. acs.org The nature of the ligands, both the bridging diphosphine and the terminal halides, significantly influences the intramolecular and intermolecular distances. acs.org

| Complex | Functional/Basis Set | Key Geometric Feature | Calculated Value |

|---|---|---|---|

| [Au2(dppm)Cl2] | Not Specified | Au-Au distance | 3.418–3.575 Å nih.gov |

| [Au2(dppe)(Thi)2] | r2SCAN-3c | Au-Au distance (anti-conformation) | No direct interaction nih.gov |

| [Au2(dppp)(Thi)2] | r2SCAN-3c | Au-Au distance (syn-conformation) | 3.0735(2) Å nih.gov |

Frontier Molecular Orbital (FMO) Theory and Related Energetic Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that helps in understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org In the context of Dichloro(DPPE)digold(I) and related complexes, FMO analysis provides insights into their reactivity and potential catalytic activity. libretexts.org

DFT calculations are employed to determine the energies and compositions of the frontier orbitals. acs.org For a related digold(I) complex with thianthrenyl ligands, DFT analysis revealed that the HOMO was primarily localized on the thianthrenyl ligands, while the LUMO was distributed over the two gold atoms. nih.govacs.org This separation of the frontier orbitals has significant implications for the complex's photophysical properties and its behavior in redox reactions. The HOMO-LUMO energy gap is a critical parameter that can be correlated with the chemical reactivity and stability of the complex. acs.org

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -7.89 | Primarily on thianthrenyl ligands nih.gov |

| LUMO | 0.732 | Distributed over two gold atoms nih.gov |

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational studies have been instrumental in mapping out the reaction mechanisms and catalytic cycles involving dinuclear gold(I) complexes. These models provide a level of detail that is often inaccessible through experimental methods alone.

Exploration of Oxidative Addition and Reductive Elimination Processes in Dinuclear Gold(I) Species

The oxidative addition and reductive elimination steps are fundamental in many catalytic cycles. While gold(I) complexes are generally reluctant to undergo oxidative addition, dinuclear systems can exhibit unique reactivity. nju.edu.cn Computational studies have explored these processes in detail. For instance, the oxidation of a dinuclear gold(I) complex can lead to a dinuclear gold(II) intermediate, which can then undergo reductive elimination. nju.edu.cn

In some cases, a less common 1,2-reductive elimination has been indicated by DFT calculations as a key step in C-C bond formation. researchgate.netnih.govresearchgate.net The presence of a flexible ligand like dppm (bis(diphenylphosphino)methane) can facilitate faster isomerization and reductive elimination compared to more rigid ligands. nju.edu.cn The aurophilic interaction between the two gold centers in dinuclear complexes can also play a crucial role by regulating the redox potential and lowering the energy barrier for conversion. nju.edu.cn Interestingly, some dinuclear gold(I) complexes, upon reaction with an oxidant like iodine, have been shown to form mononuclear gold(III) products directly, bypassing the expected dinuclear gold(II) species. rsc.org

Computational Insights into Gold(I)-Catalyzed Transformations

Computational studies have provided significant insights into various gold(I)-catalyzed reactions. nih.gov These investigations help in understanding the reaction mechanisms and the origin of selectivity. researchgate.net For example, in the photoinduced dinuclear gold-catalyzed dechloroalkylation of gem-dichloroalkanes, computational results suggest a single-electron-transfer (SET) step to form an unusual [Au¹/²-Au¹/²]⁺ dinuclear species, which is not readily accessible for mononuclear gold catalysts. nih.gov

DFT calculations have also been used to study the regioselectivity of gold(I)-catalyzed intramolecular cycloisomerizations. researchgate.net These studies can elucidate the role of non-covalent interactions, distortion/interaction energies, and the electronic effects of ligands in controlling the reaction outcome. researchgate.net The insights gained from these computational models are invaluable for the rational design of more efficient and selective gold catalysts.

Simulation of Spectroscopic and Photophysical Properties

Computational methods are also employed to simulate and interpret the spectroscopic and photophysical properties of gold(I) complexes. Time-dependent DFT (TD-DFT) is a common method used for this purpose. acs.org

TD-DFT calculations can predict the absorption spectra of these complexes, which can then be compared with experimental data. nih.gov For example, TD-DFT calculations on a digold(I) complex with thianthrenyl ligands showed that the absorption bands are due to HOMO to LUMO and HOMO-1 to LUMO transitions. nih.gov The calculations also revealed that the conformation of the complex (syn vs. anti) significantly affects the absorption spectrum, with the syn-conformer exhibiting a lower transition energy due to π-π interactions and Au-Au interactions. nih.gov These simulations are crucial for understanding the relationship between the structure of the complex and its photophysical properties, such as luminescence. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Luminescence

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used method for investigating the electronically excited states of molecules, offering a favorable balance between computational cost and accuracy. rsc.orgrsc.org This approach is particularly valuable for understanding the absorption, emission, and luminescent properties of gold(I) complexes, including systems structurally related to dichloro(DPPE)digold(I). researchgate.net By calculating the properties of excited states, TD-DFT provides deep insights into the electronic transitions that give rise to the unique photophysical behaviors observed in these compounds. rsc.orgrsc.org

In the context of dinuclear gold(I) complexes with diphosphine ligands, TD-DFT calculations are crucial for interpreting experimental UV-vis absorption and emission spectra. acs.org These calculations can determine the energies and characteristics of electronic transitions, such as whether they are ligand-centered (LC), metal-centered (MC), or involve charge transfer between different parts of the molecule.

For instance, studies on bis(thianthrenyl)digold(I) complexes bridged by diphosphine ligands have utilized TD-DFT to understand the relationship between molecular conformation and optical properties. acs.orgnih.gov These calculations revealed that conformers with short gold(I)-gold(I) distances exhibit distinct absorption bands compared to those without such interactions. acs.orgnih.gov The lower energy absorptions in the systems with aurophilic interactions were attributed to transitions involving molecular orbitals with significant contributions from the gold atoms, specifically HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions. acs.orgnih.gov

A representative TD-DFT analysis on a digold(I) complex with a diphosphine bridge (dppm) and thianthrenyl ligands provides a model for understanding similar systems. acs.orgnih.gov The calculations demonstrated that the conformation with Au-Au interactions leads to a stabilization of the LUMO and destabilization of the HOMO, resulting in lower-energy electronic transitions. acs.orgnih.gov

Table 1: Representative TD-DFT Calculated Absorption Data for a Digold(I) Diphosphine Complex Model (Data based on a model system with syn-oriented ligands and Au-Au interactions) acs.orgnih.gov

| Calculated Wavelength (nm) | Assignment | Nature of Transition |

| 337.5 | HOMO → LUMO | Involves Au-Au interactions |

| 330.0 | HOMO-1 → LUMO | Involves Au-Au interactions |

| 270-310 | Multiple Transitions | π–π* (Ligand-centered) |

This interactive table summarizes key findings from TD-DFT calculations on a model digold(I) diphosphine complex, illustrating the assignment of electronic transitions.

The combination of experimental spectroscopy and TD-DFT calculations provides a robust framework for understanding the factors that control luminescence in gold(I) complexes. rsc.org Theoretical studies corroborate experimental findings by elucidating how the diphosphine ligand structure, solvent effects, and aggregation phenomena influence the electronic transitions and, consequently, the observed emission properties. rsc.orgnih.gov The insights gained from TD-DFT are instrumental in explaining the anion-triggered luminescence and the effect of different diphosphine ligands on the molecular structures and photophysical responses of these compounds. researchgate.net However, it is a known limitation that standard TD-DFT functionals can underestimate the energies of long-range charge-transfer excited states. nih.gov

Computational Design and Prediction of Novel Gold(I) Complexes

Computational chemistry is an indispensable tool in the rational design and prediction of novel gold(I) complexes with tailored properties for applications in materials science and medicine. nih.gov By leveraging methods like Density Functional Theory (DFT), researchers can predict the geometric structures, stability, and electronic properties of hypothetical compounds before their synthesis, accelerating the discovery of new functional molecules. nih.govosti.gov

The computational design process typically involves several key stages:

Scaffold Selection and Modification: Starting with a known scaffold, such as the P-Au-Cl moiety found in dichloro(DPPE)digold(I), new complexes can be designed by systematically modifying the ligands. For example, different diphosphines or ancillary ligands can be introduced in silico to tune the electronic and steric properties of the complex. nih.gov

Property Prediction with DFT: For each designed candidate, DFT calculations are performed to predict key properties. This includes optimizing the molecular geometry, calculating bond dissociation energies to assess stability, and analyzing the frontier molecular orbitals (HOMO and LUMO) to predict reactivity and photophysical characteristics. nih.gov The analysis of charge distribution can provide insights into the stability and potential interaction sites of the complexes. nih.gov

High-Throughput Screening: For larger libraries of potential candidates, computational workflows enable high-throughput screening, where the properties of many molecules are calculated and filtered based on desired criteria. osti.gov This approach makes the search for promising compounds more efficient than purely experimental efforts.

Guiding Synthesis: The most promising candidates identified through computational screening can then be prioritized for laboratory synthesis. nih.gov This synergy between computational prediction and experimental validation is crucial for the efficient development of new gold-based materials and metallodrugs. nih.govfrontiersin.org

For example, DFT calculations have been employed to explain differences in the stability and reactivity of various Au(I) complexes, showing that the bond dissociation energy of the leaving ligand (e.g., chloride) is a key indicator of its potential biological activity. nih.gov Similarly, computational modeling can guide the optimization of nanoparticle-based systems by predicting parameters like size and surface functionalization for enhanced performance. frontiersin.org The ability of DFT to compute interactions between gold complexes and other species, while accounting for relativistic effects, has been demonstrated as a powerful predictive tool. researchgate.net This computational-led approach allows for the intelligent design of novel gold(I) complexes with improved characteristics for specific applications. nih.gov

Photophysical Properties and Luminescence of Dinuclear Gold I Diphosphine Complexes

Luminescence Mechanisms in Gold(I)-Phosphine Systems

The luminescence in gold(I)-phosphine complexes is the result of several competing and cooperative electronic processes. The unique characteristics of the gold(I) center, particularly its propensity for forming metal-metal interactions and its significant relativistic effects, play a central role in defining the pathways for energy absorption and emission.

The photophysical properties of gold(I) complexes are largely dictated by various electronic transitions, including metal-centered (MC) transitions and ligand-to-metal charge transfer (LMCT) events. rsc.orgresearchgate.net In dinuclear complexes like Dichloro(DPPE)digold(I), the emission often originates from an excited triplet state. Theoretical studies on analogous dinuclear gold(I) halide complexes with diphosphine ligands indicate that this phosphorescence arises from electronic transitions involving a mix of halogen-to-metal-metal charge transfer (XMMCT) and metal-centered (d→p) character. rsc.org

In related dinuclear gold(I) complexes, the nature of the ligand can directly influence the energy of the LMCT bands. For instance, in gold(I) phosphine (B1218219) thiolate compounds, the color of the complex is attributed to a sulfur-to-gold charge transfer transition. nih.gov This suggests that in Dichloro(DPPE)digold(I), transitions involving the chloride ligands and the gold centers are significant contributors to its electronic structure and potential luminescent properties.

A defining feature of gold(I) chemistry is the aurophilic interaction, a weak, relativistic-effect-driven attraction between gold centers (Au···Au). These interactions are crucial in modulating the emission characteristics of dinuclear complexes. rsc.orgresearchgate.net In the solid state, complexes of the type Au₂(μ-dppe)X₂ (where X = Cl, Br, I) form dimeric structures featuring short intermolecular Au···Au contacts. researchgate.net

The presence or absence of these interactions directly impacts luminescence. For example, the related complex Au₂(μ-dcpe)Cl₂, which has bulkier cyclohexyl groups on the phosphine ligand, exists as a monomer and lacks aurophilic interactions. researchgate.netresearchgate.net In contrast, its bromide and iodide analogues exhibit intramolecular aurophilic interactions and are luminescent, a phenomenon known as aggregation-induced emission. researchgate.netresearchgate.net This highlights that the close approach of gold atoms, facilitated by the specific ligand framework, is often a prerequisite for emission.

In the dicationic complex [Au₂(μ-dppe)₂]²⁺, the helical structure enforces a consistent and short Au···Au separation distance between 2.8787(9) Å and 2.9593(5) Å. acs.orgescholarship.org This close contact results in strong green phosphorescence in the solid state at both room temperature and 77 K. acs.org However, solutions of this dication are not luminescent, indicating that the rigid, ordered structure and aurophilic interactions in the solid state are essential for its emissive properties. acs.orgescholarship.org

The intense luminescence, particularly phosphorescence, observed in many gold(I) complexes is a direct consequence of efficient intersystem crossing (ISC). nih.gov Gold, being a heavy atom, exhibits a strong spin-orbit coupling effect, which facilitates the typically "forbidden" transition from a singlet excited state (S₁) to a triplet excited state (T₁). nih.gov Once the triplet state is populated, it can relax to the ground state via a radiative process, resulting in phosphorescence. nih.gov

The efficiency of triplet state formation can be profoundly influenced by the nature of the aurophilic interactions. nih.gov Studies on dinuclear gold(I) complexes with different diphosphine bridges have shown that the geometry of the Au···Au contact is a key parameter. Specifically, intermolecular aurophilic contacts have been found to be particularly effective at promoting the population of the triplet state. nih.govacs.org The green luminescence observed in solid-state [Au₂(μ-dppe)₂]²⁺ salts is assigned as phosphorescence, which confirms an efficient ISC pathway leading to the formation of an emissive triplet state. acs.org

Tuning Luminescence through Ligand Design and Coordination Environment

A powerful strategy for tuning the luminescence of gold(I) complexes involves the direct functionalization of the phosphine ligands with chromophoric units. rsc.orgrsc.orgbohrium.com Traditionally, phosphine ligands like DPPE play a structural and electronic role, while luminescence arises from other parts of the complex. rsc.orgresearchgate.net However, by incorporating aromatic chromophores such as triphenylene, phenanthrene, or carbazole into the phosphine structure, the ligand itself can become an active component in the photophysical processes. rsc.orgrsc.orgbohrium.com

The steric and electronic properties of the ligands coordinated to the gold centers exert profound control over the complex's structure and, consequently, its photophysical behavior. researchgate.net

Steric Effects: The bulkiness of the substituents on the phosphine ligand can directly influence the ability of the gold centers to engage in aurophilic interactions. A clear example is the comparison between Au₂(μ-dppe)Cl₂ and Au₂(μ-dcpe)Cl₂. The larger steric profile of the cyclohexyl groups in the dcpe ligand prevents the close intermolecular approach seen in the dppe analogue, leading to a monomeric, non-luminescent structure. researchgate.net Similarly, in other dinuclear gold(I) systems, sterically demanding thiolate ligands have been shown to hinder the close approach of the two gold atoms, which in turn affects the color and emissive properties of the compounds. nih.govresearchgate.net

Electronic Effects: The electronic nature of the ligands modulates the energy levels of the molecular orbitals involved in the electronic transitions. Modifying the phosphine ligand with electron-donating or electron-withdrawing groups can alter the energy of LMCT or metal-centered states, thereby shifting the emission wavelength. nih.gov For example, the color of Au₂(dppm)(SR)₂ complexes was attributed to a red-shift in the S→Au charge transfer band caused by the electronic properties of the thiolate ligand. nih.gov This demonstrates that a systematic variation of ligand electronic properties provides a viable method for tuning the emission color and efficiency of dinuclear gold(I) complexes.

Aggregation-Induced Emission (AIE) and Related Phenomena in Gold(I) Complexes

Many gold(I) complexes, particularly those with phosphine ligands, are known to be non-emissive or weakly emissive in dilute solutions. However, they can become highly luminescent upon aggregation in poor solvents or in the solid state, a phenomenon known as Aggregation-Induced Emission (AIE). rsc.orgnih.gov This effect is of significant interest for applications in sensors, bioimaging, and optoelectronic devices. rsc.org

The enhancement of luminescence in the aggregated state is often attributed to the formation of intermolecular interactions, most notably aurophilic (Au···Au) interactions. rsc.orgscispace.com In dilute solutions, the molecules are isolated and rotational/vibrational motions can lead to non-radiative decay of the excited state. Upon aggregation, these intramolecular motions are restricted, which blocks the non-radiative pathways and promotes radiative decay, leading to enhanced emission. nih.gov

For dinuclear gold(I) diphosphine complexes, the presence of weak intermolecular Au···Au interactions (typically between 2.90–3.20 Å) in the solid state or in aggregates has a profound influence on the observed emission spectra. unirioja.esresearchgate.net A clear correlation has been established between the emission profiles of these complexes and the presence of such aurophilic interactions. unirioja.es The formation of these aggregates and the resulting enhancement of luminescence can be triggered in mixtures of water with organic solvents like DMSO, acetone, or acetonitrile. rsc.orgscispace.com

The AIE properties of these complexes are characterized by several key observations:

Enhanced Emission Intensity: A significant increase in photoluminescence quantum yield is observed as aggregates form. For instance, some carbazole-based gold(I) complexes exhibit bright yellow emissions with microsecond-range phosphorescence lifetimes in aggregated states, indicative of their Aggregation-Induced Phosphorescent Emission (AIPE) characteristics. nih.gov

Spectral Shifts: The emission spectra often show a red-shift upon aggregation, corresponding to the formation of new, lower-energy emissive states resulting from intermolecular interactions. scispace.com

Influence of Ligands: The nature of the ligands coordinated to the gold(I) centers plays a crucial role in promoting self-assembly and AIE. Diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE), facilitate the formation of dinuclear structures that can further assemble into supramolecular aggregates. nih.govacs.org

Studies on various dinuclear gold(I) complexes have demonstrated that the interplay between the diphosphine bridge and other ligands can be tailored to control the self-assembly process and the resulting photophysical properties. rsc.orgnih.gov

Advanced Spectroscopic Techniques for Photophysical Characterization (e.g., UV-Vis Absorption, Emission Spectroscopy, Luminescence Lifetime Measurements)

The photophysical properties of dinuclear gold(I) diphosphine complexes like Dichloro(DPPE)digold(I) are thoroughly investigated using a suite of advanced spectroscopic techniques. These methods provide critical insights into the electronic structure, excited-state dynamics, and luminescent behavior of these compounds. rsc.orgresearchgate.net

UV-Vis Absorption Spectroscopy: This technique is used to study the electronic transitions within the molecule. In organic solvents, gold(I) complexes typically display strong absorption bands in the UV region (230–310 nm). rsc.org These bands are often assigned to π–π* intraligand (IL) transitions centered on the aromatic moieties of the phosphine ligands. nih.gov The absorption spectra of the complexes are often very similar to those of the free phosphine ligands, indicating a minor influence of the gold atoms on these specific electronic transitions. rsc.orgacs.org Changes in the absorption spectra, such as the appearance of new, lower-energy bands upon aggregation, can provide evidence for the formation of Au···Au interactions. scispace.com

Emission Spectroscopy: This is a fundamental tool for characterizing the luminescence of gold(I) complexes. These complexes can exhibit fluorescence and/or phosphorescence. researchgate.net The emission is often highly sensitive to the molecular environment, including the solvent, temperature, and aggregation state. rsc.org For example, some dinuclear gold(I) complexes exhibit orange emission in the crystalline state, with peak wavelengths ranging from 597 to 630 nm. rsc.org The emission is typically attributed to phosphorescence from an excited triplet state, which can be composed of halogen-to-metal–metal charge transfer (XMMCT) and metal-centered (MC) transitions. rsc.org

Luminescence Lifetime Measurements: This technique measures the decay rate of the excited state, providing crucial information to distinguish between fluorescence (typically nanosecond lifetimes) and phosphorescence (microseconds to seconds lifetimes). acs.org For many luminescent gold(I) complexes, long excited-state lifetimes in the microsecond range are observed, confirming the phosphorescent nature of the emission. nih.govnih.gov For example, a bright yellow photoluminescent gold(I) carbene complex was found to have an excited-state lifetime of 62.8 μs in the solid state. nih.gov Temperature-dependent lifetime measurements can further elucidate the nature of the emissive states and the dynamics of radiative and non-radiative decay processes. rsc.org

The table below summarizes representative photophysical data for dinuclear gold(I) diphosphine complexes, illustrating the typical ranges for absorption, emission, and lifetimes.

| Property | Technique | Typical Observation | Reference |

| Absorption | UV-Vis Spectroscopy | Strong bands at ~230-320 nm (π → π* intraligand transitions) | rsc.orgacs.org |

| Emission | Emission Spectroscopy | Varies from blue-green to orange (~500-630 nm) in the solid state, highly dependent on aggregation and structure | rsc.org |

| Luminescence Lifetime | Time-Resolved Spectroscopy | Long lifetimes, typically in the microsecond (µs) range, confirming phosphorescence | nih.govnih.gov |

These spectroscopic techniques, used in combination, provide a comprehensive understanding of the structure-property relationships that govern the fascinating photophysical behavior of Dichloro(DPPE)digold(I) and related complexes.

Multimetallic Architectures Involving Dichloro Dppe Digold I Derivatives

Formation of Heteronuclear Gold(I)-Containing Complexes

The synthesis of heteronuclear complexes involves the deliberate combination of two or more different metal elements within a single molecular entity. Dichloro(DPPE)digold(I) and its derivatives are ideal precursors for these syntheses, readily reacting with other transition metal compounds to form elaborate structures. researchgate.net This approach allows for the creation of materials where the properties are not merely a sum of their parts, but are enhanced or modified by the synergistic interaction between the different metal centers. acs.org

The [Au₂(dppe)]²⁺ fragment can be integrated with a variety of other transition metals. Research has demonstrated the successful synthesis of heterometallic complexes containing gold alongside metals such as iron, silver, platinum, palladium, and nickel. nih.govnih.gov

For example, heterotrimetallic Au(I)-Fe(II)-Au(I) complexes have been synthesized by reacting Au₂(dppe)Cl₂ with ferrocene-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.govacs.org Similarly, reactions of dinuclear gold(I) organometallic complexes containing bridging dppe ligands with silver(I) salts lead to the formation of heterometallic Au-Ag clusters. nih.govacs.org In some instances, the resulting structures are not simple discrete molecules but form extended coordination polymers in the solid state. nih.govrsc.org The interaction with platinum and palladium has also been explored, yielding heterodinuclear gold(I)-platinum(II) complexes and ligand-bridged palladium dimers. nih.govresearchgate.net While less common, the formation of heterometallic Ni(II)-Ag(I) complexes using dppe as a carrier ligand highlights the versatility of this synthetic strategy. rsc.org

| Heterometal (M) | Precursors | Resulting Complex Type | Reference |

|---|---|---|---|

| Iron (Fe) | Au₂(dppe)Cl₂, K[(S-OⁱPr)₂], dppf | Heterotrimetallic Au(I)-Fe(II)-Au(I) | nih.govacs.org |

| Silver (Ag) | [Au₂(mes)₂(μ-dppe)], Ag(OSO₂CF₃) | Polymeric chain of {Au₂(μ-dppe)} linked by Ag(μ-mes)₂ units | nih.govacs.org |

| Platinum (Pt) | Bipyridylamine-phosphine ligand, Au(I) and Pt(II) sources | Heterodinuclear Au(I)-Pt(II) | nih.gov |

| Palladium (Pd) | 1-(Diphenylphosphanyl)-1′-terpyridylferrocene, [PdCl₂(cod)] | Ligand-bridged Dimer [(μ-ligand)PdCl₂]₂ | researchgate.net |

| Nickel (Ni) | NiI₂(dppe), Ag⁺ | Coordination polymer with [Ag₂(dppe)₃]²⁺ unit | rsc.org |

In these multimetallic systems, ligands play a crucial role in linking the different metal centers together. The 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand is particularly important, typically functioning as a bridging ligand that spans across two gold(I) atoms, forming a stable Au₂(dppe) core. nih.govacs.org This core unit can then coordinate to another metal center.

The nature of the bridging can be complex. In Au(I)-Fe(II)-Au(I) systems, the dppe ligand bridges the two gold atoms, while a ferrocene-based diphosphine ligand (dppf) bridges the two gold centers to the central iron atom. nih.gov In other examples, such as Au-Ag clusters, the dppe ligand continues to bridge the Au-Au vector, while other ligands, like mesityl groups, can act as secondary bridges between the gold and silver atoms. nih.gov This multi-ligand bridging strategy is essential for the assembly and stabilization of these intricate heterometallic architectures. researchgate.net

Interconversion of Oxidation States in Multimetallic Gold Complexes

A key feature of multimetallic gold complexes is their rich redox chemistry. The gold centers are not static in the +1 oxidation state but can be oxidized to Au(II) or Au(III). This interconversion is often achieved through oxidative addition reactions, where a new molecule is added to the metal center, increasing its oxidation state and coordination number. This dynamic behavior has profound effects on the structure and reactivity of the entire complex.

Dinuclear gold(I) complexes, including those with dppe ligands, are known to undergo oxidative addition. The addition of one equivalent of a halogen (X₂) to a digold(I) complex, such as [Au₂(μ-2-C₆F₄PPh₂)₂], initially forms a digold(II) species, [Au₂X₂(μ-2-C₆F₄PPh₂)₂]. researchgate.net These Au(II)-Au(II) complexes are often thermodynamically unstable and can rearrange to form more stable mixed-valence Gold(I)-Gold(III) isomers. researchgate.netrsc.org

The direct oxidation from Au(I) to Au(III) is a fundamental step in many catalytic cycles. researchgate.netfacs.website However, the high redox potential of the Au(I)/Au(III) couple makes this transformation challenging compared to other transition metals like palladium. nih.gov The use of bimetallic complexes or specially designed ligands can facilitate this process by lowering the activation barrier. escholarship.orgnih.gov For example, the oxidative addition of aryl halides to Au(I) centers has been achieved using hemilabile (P,N) bidentate ligands that stabilize the resulting Au(III) product. escholarship.org

The ability to change the oxidation state of the gold centers is crucial as it directly influences the complex's geometry, bonding, and chemical behavior.

Structural Impact : The conversion of gold from Au(I) to Au(III) induces a significant change in coordination geometry. The two-coordinate linear geometry typical of Au(I) transforms into the four-coordinate square-planar geometry characteristic of d⁸ Au(III) ions. uea.ac.uk This structural reorganization can alter intramolecular distances, including the distance between the gold centers, potentially disrupting or forming aurophilic (Au-Au) interactions. rsc.org For instance, in a Ta/Au trimetallic cluster, oxidation and protonation cause a dramatic elongation of the Au-Au distance. rsc.orgrsc.org

Reactivity Impact : The redox state governs the reactivity of the complex. Au(I) centers are soft Lewis acids, while Au(III) centers are considered hard Lewis acids. nih.gov This difference allows a single gold-based system to potentially access two distinct reaction manifolds, simply by modifying the oxidation state. nih.gov The redox chemistry is central to the catalytic potential of these complexes, with the Au(I)/Au(III) redox couple enabling cross-coupling reactions that are otherwise difficult to achieve with gold. facs.websitenih.gov The stability of the various oxidation states is a critical factor; Au(II) is often a transient intermediate, as it can be prone to disproportionation into the more stable Au(I) and Au(III) states. rsc.org911metallurgist.com

| Oxidation Event | Initial State | Intermediate/Final State | Key Structural/Reactive Changes | Reference |

|---|---|---|---|---|

| Halogen Addition | Au(I)-Au(I) | Au(II)-Au(II) → Au(I)-Au(III) | Change from linear Au(I) to square-planar Au(III); Isomerization to more stable mixed-valence state. | researchgate.net |

| Oxidative Addition of Aryl Halide | Au(I) | Au(III) | Enables C-C and C-heteroatom bond formation; requires specific ligands to facilitate. | facs.websiteescholarship.org |

| Protonation/Chemical Oxidation | Multimetallic Au(I) Cluster | Oxidized Multimetallic Cluster | Elongation of Au-Au distances; conservation of the core metallic framework. | rsc.orgrsc.org |

Future Research Directions and Emerging Academic Applications

Design of Next-Generation Diphosphine Ligands for Tunable Properties

The structure and properties of digold(I) complexes are highly dependent on the nature of the diphosphine ligand. acs.orgnih.gov Future research will focus on the rational design of new diphosphine ligands to precisely control the electronic and steric properties of the resulting gold complexes.

Key areas of investigation include:

Modifying the Ligand Backbone: Introducing different spacer groups between the phosphorus atoms can influence the distance and interaction between the two gold(I) centers. acs.orgnih.gov This can affect the complex's catalytic activity and photophysical properties. acs.orgnih.gov

Varying Substituents on Phosphorus: Altering the aryl or alkyl groups on the phosphorus atoms can tune the electron-donating ability and steric bulk of the ligand, thereby influencing the reactivity and stability of the gold complex. nih.gov

Introducing Functional Groups: Incorporating specific functional groups into the ligand framework can impart new functionalities, such as enhanced solubility, chirality for asymmetric catalysis, or the ability to act as a sensor. nih.gov

Table 1: Influence of Diphosphine Ligand Structure on Digold(I) Complex Properties

| Diphosphine Ligand | Key Structural Feature | Impact on Digold(I) Complex | Potential Application |

|---|---|---|---|

| Bis(diphenylphosphino)methane (dppm) | Short, one-carbon spacer | Promotes close Au(I)-Au(I) interactions, leading to U-shaped structures. acs.orgnih.gov | Luminescent materials, catalysis. acs.orgnih.gov |

| 1,2-Bis(diphenylphosphino)ethane (B154495) (dppe) | Flexible two-carbon spacer | Can adopt both syn- and anti-conformations, influencing Au(I)-Au(I) distance. nih.gov | Catalysis, precursor for larger clusters. nih.govacs.org |

| Wide bite-angle diphosphines (e.g., Xantphos) | Rigid, pre-organized backbone | Enforces a specific geometry on the two gold centers. mdpi.com | Selective dual-gold catalysis. mdpi.com |

Exploration of Dichloro(DPPE)digold(I) in Novel Catalytic Paradigms

Gold(I) complexes, including those with diphosphine ligands, have emerged as powerful catalysts for a variety of organic transformations. acs.orgnih.gov Dichloro(DPPE)digold(I) serves as a precursor to catalytically active species. acs.org Future research will likely explore its application in new and more complex catalytic systems.

Potential areas of focus include:

Dual-Gold Catalysis: The proximity of the two gold centers in complexes derived from Dichloro(DPPE)digold(I) can enable cooperative catalytic cycles, where both metal atoms participate in the reaction mechanism. This can lead to unique reactivity and selectivity not achievable with single gold catalysts. mdpi.com

Enantioselective Catalysis: By employing chiral diphosphine ligands, it is possible to synthesize chiral digold(I) complexes for use in asymmetric catalysis, a crucial area for the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Photoredox Catalysis: Dinuclear gold(I) complexes have shown potential as photoredox catalysts, where they can absorb light and initiate radical reactions. acs.org Further investigation into the photophysical properties of Dichloro(DPPE)digold(I) derivatives could lead to the development of new light-driven catalytic processes. acs.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the mechanism of catalytic reactions is crucial for their optimization and the development of new catalysts. Advanced spectroscopic techniques offer the potential to observe reactive intermediates and track the progress of reactions in real time.

Future research in this area may involve:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to study the excited-state dynamics of gold complexes and observe the formation and decay of short-lived intermediates on extremely fast timescales. riken.jp

In Situ Raman and IR Spectroscopy: These techniques can provide molecular-level information about the catalyst and reacting species under actual reaction conditions, allowing for the identification of key intermediates and the elucidation of reaction mechanisms. acs.org Fiber-optic probes can be particularly useful for in-line reaction monitoring in various environments. artphotonics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including variable-temperature and diffusion-ordered spectroscopy (DOSY), can provide detailed information about the structure and dynamics of gold complexes in solution. acs.orgmdpi.com

Table 2: Advanced Spectroscopic Techniques for Studying Gold-Catalyzed Reactions

| Spectroscopic Technique | Information Obtained | Relevance to Dichloro(DPPE)digold(I) Research |

|---|---|---|

| Ultrafast Transient Absorption Spectroscopy | Excited-state lifetimes, formation of transient species. riken.jp | Understanding photophysical properties for photoredox catalysis. acs.org |

| In Situ Raman Spectroscopy | Vibrational modes of catalyst and reactants, identification of intermediates. acs.org | Mechanistic studies of catalytic cycles. acs.org |

| 31P NMR Spectroscopy | Coordination environment of phosphorus atoms, ligand exchange processes. mdpi.com | Characterizing the structure and behavior of the complex in solution. mdpi.com |

Theoretical Prediction and High-Throughput Screening for Materials Discovery

Computational chemistry and data-driven approaches are becoming increasingly important in the discovery of new materials with desired properties. These methods can accelerate the design and screening of new diphosphine ligands and gold complexes.

Key research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures, as well as the reactivity and spectroscopic properties of digold(I) complexes. acs.orgnih.gov This allows for the in-silico screening of candidate ligands before their synthesis. acs.orgnih.gov

High-Throughput Virtual Screening (HTVS): By combining computational models with large databases of molecular fragments, HTVS can rapidly evaluate a vast number of potential ligands to identify those most likely to yield gold complexes with specific catalytic or photophysical properties. researchgate.netrsc.org

Machine Learning: Machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new gold complexes with high accuracy, further accelerating the discovery process. researchgate.netacs.org

The integration of these computational approaches with experimental synthesis and characterization will be crucial for the future development of materials based on Dichloro(DPPE)digold(I) and related compounds. worldscientific.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。